N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide
Overview
Description
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide is a complex organic compound that features a combination of indole, furan, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and furan intermediates, followed by their coupling with ethanediamide derivatives.
Indole Synthesis: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Furan Synthesis: The furan ring can be synthesized via the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds are cyclized in the presence of acidic catalysts.
Coupling Reaction: The final step involves coupling the indole and furan intermediates with ethanediamide derivatives under conditions such as reflux in an appropriate solvent (e.g., ethanol or dimethylformamide) and the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan rings, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the ethanediamide moiety, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the ethanediamide moiety can yield diol derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways involving indole and furan derivatives.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide exerts its effects is likely related to its ability to interact with specific molecular targets. The indole and furan moieties can engage in π-π interactions with aromatic residues in proteins, while the ethanediamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide: This compound lacks the furan ring but retains the indole and methoxyphenyl groups.
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide: This compound features a thiophene ring instead of a furan ring.
Uniqueness
The presence of both indole and furan rings in N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide provides a unique combination of electronic and steric properties, which can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-31-22-10-5-3-8-19(22)12-14-26-24(29)25(30)27-17-21(23-11-6-16-32-23)28-15-13-18-7-2-4-9-20(18)28/h2-11,16,21H,12-15,17H2,1H3,(H,26,29)(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDVOPJCGAJYPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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